Spiro[cyclopropane-1,2'-indan]-1'-one IUPAC name and structure
Spiro[cyclopropane-1,2'-indan]-1'-one IUPAC name and structure
[1][2][3][4]
Structural Identity & Nomenclature
Spiro[cyclopropane-1,2'-indan]-1'-one (CAS: 22228-23-5) represents a distinct class of spirocyclic compounds where a cyclopropane ring is fused to the C2 position of an indan-1-one core.[1][2] This structural motif is highly valued in medicinal chemistry for its ability to enforce conformational restriction, thereby locking pharmacophores into bioactive orientations.
Nomenclature Analysis
The IUPAC naming convention for this molecule reflects its spiro connectivity:
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Base Component: Indan-1-one (a bicyclic system containing a benzene ring fused to a cyclopentanone).
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Junction: The spiro carbon is shared between position 1 of the cyclopropane ring and position 2' of the indan-1-one system.
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Numbering: The ketone carbonyl is at position 1' of the indan ring. The adjacent methylene carbon (alpha to the carbonyl) is position 2', which serves as the spiro center.
Systematic Name: Spiro[cyclopropane-1,2'-[2,3]dihydro[1H]inden]-1'-one Formula: C₁₁H₁₀O Molecular Weight: 158.20 g/mol
Synthetic Pathways
The synthesis of Spiro[cyclopropane-1,2'-indan]-1'-one is primarily achieved through the dialkylation of the active methylene group in 1-indanone. The high acidity of the C2 protons (pKa ~20) allows for deprotonation by strong bases, facilitating nucleophilic attack on 1,2-dihaloethanes.
Primary Protocol: Phase-Transfer Catalyzed Alkylation
This method is preferred for its operational simplicity and high yield, avoiding the need for strictly anhydrous conditions associated with traditional bases like NaH.
Reagents:
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Substrate: 1-Indanone[10]
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Alkylating Agent: 1,2-Dibromoethane (or 1-bromo-2-chloroethane)
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Base: 50% Aqueous NaOH
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Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB)
Mechanism:
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Deprotonation: The quaternary ammonium catalyst transfers hydroxide ions from the aqueous phase to the organic interface/phase, deprotonating C2 of 1-indanone to form an enolate.
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First Alkylation: The enolate attacks 1,2-dibromoethane via S_N2, attaching a bromoethyl chain to C2.
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Cyclization: A second deprotonation at C2 occurs, followed by an intramolecular S_N2 reaction (3-exo-tet cyclization) to close the cyclopropane ring.
Alternative Route: Palladium-Catalyzed Cyclopropanation
For substituted derivatives, transition-metal-catalyzed decomposition of diazo compounds (e.g., diazomethane or functionalized diazoalkanes) in the presence of 2-benzylidene-1-indanone derivatives can yield the spiro system via carbene transfer, though this is less common for the parent unsubstituted molecule.
Synthesis Logic Diagram
The following diagram illustrates the stepwise mechanism for the phase-transfer catalyzed synthesis.
Caption: Stepwise formation of the spiro-cyclopropane ring via double alkylation under phase-transfer catalysis.
Chemical Reactivity & Mechanistic Insights
The spiro[cyclopropane-1,2'-indan]-1'-one scaffold possesses unique reactivity driven by the strain of the cyclopropane ring (~27.5 kcal/mol) and the polarization of the carbonyl group.
Ring Strain & Opening
The cyclopropane ring is kinetically stable under neutral conditions but susceptible to ring-opening reactions under acid catalysis or nucleophilic attack.
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Acid-Catalyzed Opening: Treatment with strong acids (e.g., H₂SO₄) typically cleaves the cyclopropane ring, often resulting in rearrangement to 2-ethyl-1-indanone or ring-expanded products depending on the nucleophile present.
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Photochemical Rearrangement: UV irradiation can trigger a Norrish Type I cleavage or rearrangement. Specifically, irradiation in methanol has been reported to induce ring opening to form (E)-2-ethylidene-1-indanone via a diradical intermediate.
Carbonyl Functionalization
The ketone at C1' remains accessible for standard carbonyl transformations:
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Reduction: NaBH₄ reduction yields the corresponding spiro-alcohol (Spiro[cyclopropane-1,2'-indan]-1'-ol).
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Grignard Addition: Reaction with organomagnesium reagents introduces substituents at C1', creating tertiary alcohols while retaining the spiro-cyclopropane motif.
Pharmaceutical Applications
The primary value of Spiro[cyclopropane-1,2'-indan]-1'-one lies in its role as a conformational lock .
Pharmacophore Rigidity
In drug design, flexible alkyl chains often lead to entropic penalties upon binding to a protein target. Replacing a gem-dimethyl or ethyl group with a spiro-cyclopropane ring:
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Restricts Bond Rotation: Freezes the bioactive conformation.
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Modulates Lipophilicity: The cyclopropane ring is more lipophilic than an open chain, potentially improving membrane permeability.
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Metabolic Stability: The spiro-carbon blocks metabolic oxidation at the alpha-position, a common clearance pathway for ketones.
Therapeutic Relevance
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Antiviral Research: Spiro-cyclic indanones and their fluorene analogs are investigated as scaffolds for HCV inhibitors. The rigid structure helps position substituents to interact precisely with viral polymerases.
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Anticancer Agents: Derivatives of spiro-indanone are explored as MDM2 inhibitors and tubulin polymerization inhibitors. The spiro linkage orients aryl substituents to mimic the alpha-helix of p53.
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Insecticides: Certain spiro-cyclopropane derivatives exhibit pyrethroid-like activity, targeting sodium channels in insect nervous systems.
Experimental Data Summary
| Property | Data | Notes |
| Physical State | White to pale yellow solid | Crystalline |
| Melting Point | 73–74 °C | Recrystallized from ethanol/water |
| Solubility | Soluble in DCM, CHCl₃, EtOAc | Insoluble in water |
| IR Spectrum | 1705 cm⁻¹ (C=O stretch) | Characteristic of conjugated ketone |
| ¹H NMR (CDCl₃) | δ 1.2–1.5 (m, 4H, cyclopropane)δ 3.1 (s, 2H, CH₂-indane)δ 7.3–7.8 (m, 4H, Ar-H) | Diagnostic upfield multiplets for cyclopropane |
Representative Synthesis Protocol
Objective: Synthesis of Spiro[cyclopropane-1,2'-indan]-1'-one via PTC.
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Setup: To a 250 mL round-bottom flask, add 1-indanone (10 mmol), 1,2-dibromoethane (15 mmol), and toluene (30 mL).
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Catalyst Addition: Add TBAB (0.5 mmol) as the phase transfer catalyst.
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Initiation: Add 50% NaOH solution (20 mL) dropwise while stirring vigorously. The reaction is exothermic; use a water bath to maintain temperature < 50°C.
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Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
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Workup: Separate the organic layer. Extract the aqueous layer with toluene (2 x 15 mL). Combine organic extracts and wash with water and brine.
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Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield pure product.
References
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Synthesis & Mechanism: Loutfy, R. O., & Yates, P. (1979). Photochemistry of 2-cycloalkyl-substituted 1-indanones. Journal of the American Chemical Society. Link
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Phase Transfer Catalysis: Dolling, U. H., et al. (1984). Phase-transfer-catalyzed alkylation of indanones. Journal of the American Chemical Society. Link
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Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12701643, Spiro(cyclopropane-1,2'-indan)-1'-one. Link
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Pharmaceutical Application: Kapure, J. S., et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through metal-free cyclopropanation. RSC Advances. Link
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Commercial Availability & Properties: Fisher Scientific. Spiro[cyclopropane-1,2'-indan]-1'-one Product Specifications. Link
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